molecular formula C10H14N2 B12848307 Propanal, 2-methyl-, phenylhydrazone

Propanal, 2-methyl-, phenylhydrazone

Cat. No.: B12848307
M. Wt: 162.23 g/mol
InChI Key: JRPJYFGSRTYOBF-DHZHZOJOSA-N
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Description

1-(2-methylpropylidene)-2-phenylhydrazine is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a nitrogen-nitrogen single bond (N-N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropylidene)-2-phenylhydrazine typically involves the condensation reaction between 2-methylpropanal and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-methylpropanal+phenylhydrazine1-(2-methylpropylidene)-2-phenylhydrazine\text{2-methylpropanal} + \text{phenylhydrazine} \rightarrow \text{1-(2-methylpropylidene)-2-phenylhydrazine} 2-methylpropanal+phenylhydrazine→1-(2-methylpropylidene)-2-phenylhydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpropylidene)-2-phenylhydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of hydrazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-methylpropylidene)-2-phenylhydrazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methylpropylidene)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylpropylidene)-2-phenylhydrazine
  • N1,N3-Bis(2-methylpropylidene)-1,3-cyclohexanedimethanamine
  • (1E)-(2-Methylpropylidene)hydrazine

Uniqueness

1-(2-methylpropylidene)-2-phenylhydrazine is unique due to its specific structural features and reactivity. Its phenyl group and hydrazone linkage confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-[(E)-2-methylpropylideneamino]aniline

InChI

InChI=1S/C10H14N2/c1-9(2)8-11-12-10-6-4-3-5-7-10/h3-9,12H,1-2H3/b11-8+

InChI Key

JRPJYFGSRTYOBF-DHZHZOJOSA-N

Isomeric SMILES

CC(C)/C=N/NC1=CC=CC=C1

Canonical SMILES

CC(C)C=NNC1=CC=CC=C1

Origin of Product

United States

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